![molecular formula C19H15N3O7S2 B2533868 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 896018-02-3](/img/structure/B2533868.png)
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are found in many pharmaceutically important compounds and have shown a variety of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive effects .
Synthesis Analysis
1,3,4-Thiadiazoles can be synthesized using various methods. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles is characterized by a strong aromaticity of the ring system, which leads to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans .
Chemical Reactions Analysis
1,3,4-Thiadiazoles can undergo various chemical reactions due to the presence of different functional groups. For example, they can react with hydrazonoyl chloride derivatives to form targeted 1,3,4-thiadiazolyl derivatives .
Applications De Recherche Scientifique
Antifungal Activity
1,3,4-Thiadiazole derivatives have demonstrated promising antifungal properties . Specifically, some of the target compounds synthesized from this scaffold exhibit good antifungal activities. For instance, compound 4i has been found to be effective against Phytophthora infestans (P. infestans), with EC50 values of 3.43, outperforming the reference compound Dimethomorph (5.52 μg/ml). These findings suggest that the compound may have potential applications in crop protection against fungal pathogens.
Antibacterial Activity
The same 1,3,4-thiadiazole derivatives have also shown moderate to poor antibacterial activities against bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pvcitri (Xcc) . While not as potent as some existing bactericides, further optimization and structural modifications could enhance their antibacterial efficacy. These compounds may contribute to sustainable agriculture by providing alternatives to conventional antibacterial agents.
Plant Growth Regulation
Interestingly, 1,3,4-thiadiazole derivatives have been investigated as plant growth regulators . Although specific studies on the compound are limited, this scaffold’s potential impact on plant growth and development warrants further exploration. Researchers have observed positive effects on plant physiology and yield using related derivatives, making this an intriguing avenue for future research.
Anti-Epileptic Properties
While not directly studied for the compound mentioned, the 1,3,4-thiadiazole scaffold has been modified to develop anti-epileptic agents . These derivatives exhibit anticonvulsant activity and are considered highly effective with low toxicity. Although more research is needed, it highlights the versatility of this scaffold in diverse therapeutic areas.
Synthesis of Novel Compounds
The compound itself serves as a building block for the synthesis of novel derivatives. Researchers have employed a convergent synthetic route to create various 1,3,4-thiadiazole glucosides, emphasizing the importance of this scaffold in drug discovery and chemical synthesis . By exploring different substituents and functional groups, scientists can generate new compounds with tailored properties.
Characterization and Spectroscopic Studies
Researchers have characterized 1,3,4-thiadiazole molecules using UV, FT-IR, 13C-NMR, and 1H-NMR methods . These studies provide valuable insights into the compound’s structure, stability, and electronic properties. Such spectroscopic analyses contribute to our understanding of its behavior in various environments and pave the way for further investigations.
Mécanisme D'action
Orientations Futures
Future research on 1,3,4-thiadiazoles could focus on exploring their various biological activities and developing new compounds with improved properties. The wide range of activities exhibited by these compounds suggests that they have great potential in the fields of pharmaceuticals, agrochemicals, and more .
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7S2/c1-2-16(24)20-18-21-22-19(31-18)30-8-11-6-12(23)15(7-26-11)29-17(25)10-3-4-13-14(5-10)28-9-27-13/h3-7H,2,8-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSVPALKBHHBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

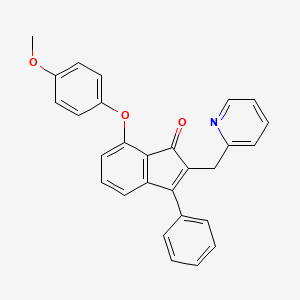
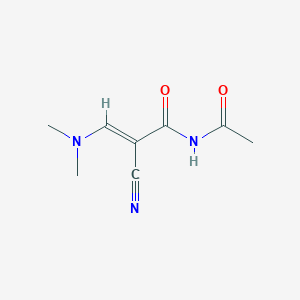
![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2533790.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2533791.png)
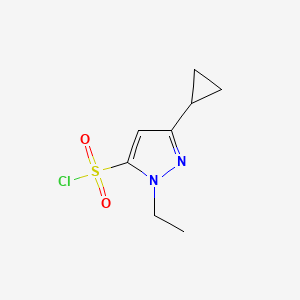

![1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2533796.png)
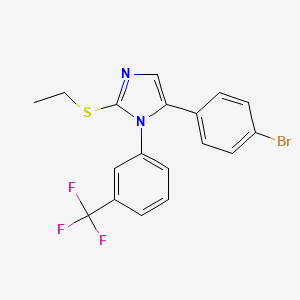
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
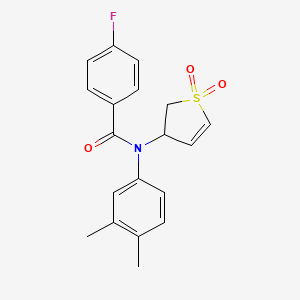
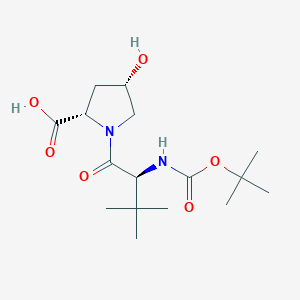

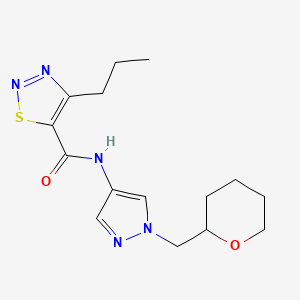
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)